REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH:7]([C:11]([N:13]3[CH2:17][CH2:16][CH2:15][CH2:14]3)=O)[CH2:6]2)[O:4][CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1.C(Cl)(Cl)Cl>[N:13]1([CH2:11][CH:7]2[NH:8][CH2:9][CH2:10][C:5]3([O:1][CH2:2][CH2:3][O:4]3)[CH2:6]2)[CH2:17][CH2:16][CH2:15][CH2:14]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
product
|
Quantity
|
712 mg
|
Type
|
reactant
|
Smiles
|
O1CCOC12CC(NCC2)C(=O)N2CCCC2
|
Name
|
|
Quantity
|
363 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 19 h
|
Duration
|
19 h
|
Type
|
TEMPERATURE
|
Details
|
to cool for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
WASH
|
Details
|
washed thoroughly with chloroform
|
Type
|
CUSTOM
|
Details
|
the filtrate layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was re-extracted with chloroform (2×25 ml)
|
Type
|
CUSTOM
|
Details
|
the combined organic solution dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude title compound (750 mg) as an oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified by column chromatography on neutral activity I alumina (Type UGl, 22.5 g)
|
Type
|
WASH
|
Details
|
eluting with ether-methanol (19:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC1CC2(OCCO2)CCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 287 mg | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |